5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one
Overview
Description
“5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one” is a chemical compound with the molecular formula C14H17BO4 . It has a molecular weight of 260.09 . The compound is typically in the form of a yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17BO4/c1-9-11-8-18-13(17)10(11)6-7-12(9)16-19-14(2,3)15(4,5)20-16/h6-7H,8H2,1-5H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound is a yellow solid . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources I have.Scientific Research Applications
Synthesis and Characterization
Chemical Synthesis and Characterization : The compound 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one and its derivatives are often synthesized and characterized using spectroscopic techniques like FT-IR, NMR, and MS. These studies primarily focus on confirming the structural integrity of the synthesized compounds (Liao et al., 2022).
Crystal Structure Analysis : X-ray diffraction is a common method used for determining the crystal structure of these compounds. Density Functional Theory (DFT) calculations are often performed alongside to validate the molecular structure and compare it with the results of X-ray diffraction (Qing-mei Wu et al., 2021).
Advanced Material Development
Semiconducting Polymers : Derivatives of this compound have been used in the synthesis of high-performance semiconducting polymers. These polymers have applications in electronics and optoelectronics (Kawashima et al., 2013).
Electron Donors in Organic Electronics : The compound is utilized in the development of organic electron donors. These are key intermediates in different synthetic approaches, potentially useful in organic electronics and photovoltaics (Elham N. Bifari & R. El-Shishtawy, 2021).
Molecular Studies
Molecular Structure and Dynamics : DFT and TD-DFT calculations are performed to analyze spectroscopic data, geometrical parameters, and molecular structures. These studies are crucial for understanding the chemical and physical properties of the compound and its derivatives (P.-Y. Huang et al., 2021).
Molecular Docking and Interaction Studies : The compound is also involved in molecular docking studies to understand its interaction with biological molecules, which is essential for drug design and understanding molecular mechanisms in biology (Zeynep Tanrıkulu Yılmaz et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 hazard pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO4/c1-13(2)14(3,4)19-15(18-13)10-5-6-11-9(7-10)8-17-12(11)16/h5-7H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVQSJKJDSJOJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)OC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862081-37-6 | |
Record name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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